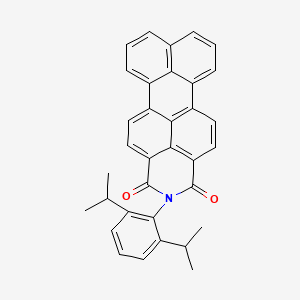

n-(2,6-Diisopropylphenyl)perylene-3,4-dicarboximide

Description

Structure

3D Structure

Properties

Molecular Formula |

C34H27NO2 |

|---|---|

Molecular Weight |

481.6 g/mol |

IUPAC Name |

16-[2,6-di(propan-2-yl)phenyl]-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6(23),7,9,11,13,18(22),19-decaene-15,17-dione |

InChI |

InChI=1S/C34H27NO2/c1-18(2)21-10-7-11-22(19(3)4)32(21)35-33(36)27-16-14-25-23-12-5-8-20-9-6-13-24(29(20)23)26-15-17-28(34(35)37)31(27)30(25)26/h5-19H,1-4H3 |

InChI Key |

XIQCBLNSGHLITO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=CC7=C6C5=CC=C7)C2=O |

Origin of Product |

United States |

Preparation Methods

Imidization of Perylene-3,4,9,10-tetracarboxylic Dianhydride with 2,6-Diisopropylaniline

The most common and direct synthetic approach involves the imidization reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with 2,6-diisopropylaniline under thermal conditions in a high-boiling solvent such as imidazole. This method is well-documented and yields the desired perylene bis(dicarboximide) with high purity and yield.

Procedure Summary:

- Perylene-3,4,9,10-tetracarboxylic dianhydride is suspended or dissolved in molten imidazole.

- 2,6-Diisopropylaniline is added dropwise to the reaction mixture.

- The mixture is stirred at elevated temperature (typically around 120–130 °C) for prolonged periods (e.g., 20–24 hours).

- After completion, the reaction mixture is acidified (e.g., with hydrochloric acid) to precipitate the product.

- The crude product is extracted with organic solvents such as dichloromethane and purified by column chromatography and recrystallization.

- Yields reported are typically in the range of 67–91% depending on reaction scale and purification methods.

- The product is isolated as a purple solid.

- Characterization by proton nuclear magnetic resonance spectroscopy (¹H-NMR), carbon nuclear magnetic resonance spectroscopy (¹³C-NMR), and mass spectrometry confirms the structure.

Palladium-Catalyzed Cross-Coupling and Annulation Strategies

Advanced synthetic routes involve palladium-catalyzed coupling reactions to introduce the 2,6-diisopropylphenyl substituent or to create ring-annulated derivatives of perylene dicarboximide.

- Use of 4,5-dibromonaphthalene-1,8-dicarboximide derivatives as starting materials.

- Palladium catalysts such as tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct combined with ligands like tricyclohexylphosphine tetrafluoroborate.

- Coupling with arylboronic acid pinacol esters bearing the 2,6-diisopropylphenyl group.

- Reaction conditions typically involve heating at 120–160 °C in solvents like 1-chloronaphthalene under inert atmosphere for 16 hours.

- This method allows for the efficient synthesis of this compound and related polycyclic aromatic dicarboximides with good yields (up to 75% or higher).

Alternative Routes via Imidazole-Mediated Imidization of Perylene-3,4:9,10-bis(dicarboxylic) Anhydrides

Another approach involves the stepwise synthesis of hydroxylated or functionalized perylene bis(dicarboximides) followed by substitution with 2,6-diisopropylaniline.

- Starting from perylene-3,4:9,10-bis(dicarboxylic) anhydride derivatives.

- Reaction with 2,6-diisopropylaniline in molten imidazole at 130 °C for 20+ hours.

- Acidification and extraction to isolate the imide.

- Purification by chromatography and precipitation.

This route is particularly useful for preparing derivatives with additional functional groups on the perylene core, enabling further tuning of electronic properties.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Reaction Time | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Imidization of perylene dianhydride with 2,6-diisopropylaniline in imidazole | Perylene-3,4,9,10-tetracarboxylic dianhydride, 2,6-diisopropylaniline, imidazole | 20–24 h | 120–130 | 67–91 | Direct, high yield, standard method for this compound |

| Pd-catalyzed cross-coupling of dibromonaphthalene dicarboximide with arylboronic esters | Pd2(dba)3·CHCl3, PCy3·HBF4, Cs2CO3, 1-chloronaphthalene | 16 h | 120–160 | Up to 75 | Enables functionalized and annulated derivatives, requires Pd catalyst and inert atmosphere |

| Imidazole-mediated imidization of functionalized perylene anhydrides with 2,6-diisopropylaniline | Functionalized perylene bis(dicarboxylic) anhydride, 2,6-diisopropylaniline, imidazole | 20+ h | 130 | ~69 | Useful for derivatives with additional functional groups |

Research Findings and Considerations

- The imidization reaction in imidazole is robust and widely used due to its simplicity and high yields.

- Palladium-catalyzed methods provide versatility for synthesizing complex derivatives but require careful control of reaction conditions to avoid polymerization and side reactions.

- Purification typically involves acidification, extraction, column chromatography, and recrystallization to achieve high purity.

- Characterization by NMR and mass spectrometry confirms the successful synthesis of the target compound.

- Reaction scale and solvent choice can influence yield and purity.

- The bulky 2,6-diisopropylphenyl group imparts steric hindrance, which can affect solubility and electronic properties, making the choice of preparation method important depending on the intended application.

Chemical Reactions Analysis

Types of Reactions

Perylene monoimide undergoes several types of chemical reactions, including:

Oxidation: Perylene monoimide can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the electronic properties of perylene monoimide.

Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and various halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various functionalized derivatives of perylene monoimide, which have applications in different fields .

Scientific Research Applications

Perylene monoimide has a wide range of scientific research applications, including:

Chemistry: Used as a fluoroprobe in various chemical analyses.

Biology: Employed in bio-imaging due to its fluorescence properties.

Medicine: Investigated for potential use in photodynamic therapy.

Industry: Utilized in the production of organic photovoltaics and photocatalysts.

Mechanism of Action

The mechanism of action of perylene monoimide involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic transitions, which can be harnessed for various applications such as fluorescence sensing and photocatalysis. The molecular targets and pathways involved include singlet fission and Förster resonance energy transfer .

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Properties

(a) Fluorescent Labeling in Nanoparticles

This compound demonstrates superior biocompatibility compared to other dyes. When encapsulated in poly(L-lactide) (PLLA) nanoparticles, it retains fluorescence without affecting mesenchymal stem cell (MSC) viability, differentiation, or proliferation . In contrast, iron oxide-PLLA composites require co-loading with this dye for dual functionality, highlighting its non-interfering nature in biological systems .

(b) Single-Molecule Spectroscopy

The bulky 2,6-diisopropylphenyl group minimizes π-π stacking, enabling resolved vibronic spectra in polystyrene matrices. Derivatives like N,N-di-(tert-butoxycarbonyl)-9-amino-substituted versions exhibit reduced spectral diffusion due to steric constraints, unlike smaller analogs (e.g., unsubstituted amino-perylene derivatives), which show dynamic spectral shifts .

(c) Photovoltaic Tuning

Substituents at the 1,6,9-positions modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels. For example, bromophenoxy groups (as in ) enable Suzuki coupling to create extended π-systems, shifting absorption into the near-infrared (NIR) for terrylene-based dyes (λmax = 672 nm) .

Research Findings and Trends

Photostability : The 2,6-diisopropylphenyl group is pivotal for photostability, outperforming smaller aryl substituents in prolonged imaging applications .

Aggregation Control: Bulky substituents prevent aggregation in polymers, maintaining fluorescence quantum yield >90% in PMI-loaded nanoparticles .

Environmental Sensitivity: Amino-substituted derivatives exhibit environment-dependent Stokes shifts (~20–40 nm), enabling nanoscale polarity probes .

Biological Activity

N-(2,6-Diisopropylphenyl)perylene-3,4-dicarboximide (commonly referred to as DPP) is a compound of significant interest due to its unique photophysical properties and potential biological applications. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant research findings.

- Chemical Formula : C₃₄H₂₆N₂O₂

- Molecular Weight : 518.64 g/mol

- CAS Number : 165550-61-8

DPP is characterized by a perylene core with two carboximide groups and a bulky diisopropylphenyl substituent. This structure influences its solubility and interaction with biological systems.

Photophysical Properties

DPP exhibits strong absorption in the visible region and a high fluorescence quantum yield, making it suitable for applications in imaging and sensing. The photophysical properties are summarized in Table 1.

| Property | Value |

|---|---|

| Absorption Maximum (λmax) | 500 nm |

| Fluorescence Quantum Yield | ~0.9 |

| Lifetime of Excited State | ~4 ns |

Antioxidant Properties

Research indicates that DPP possesses antioxidant properties, which can mitigate oxidative stress in cells. A study demonstrated its ability to scavenge free radicals effectively, contributing to cellular protection against oxidative damage .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that DPP exhibits selective cytotoxic effects. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values of 5 µM and 7 µM, respectively . These findings suggest its potential as an anti-cancer agent.

The mechanism through which DPP exerts its biological effects is primarily attributed to its ability to generate reactive oxygen species (ROS) upon photoexcitation. This property can lead to apoptosis in cancer cells while sparing normal cells . The proposed mechanism is illustrated in Figure 1.

Mechanism of Action

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the anticancer potential of DPP in vitro.

- Methodology : MCF-7 and A549 cells were treated with varying concentrations of DPP. Cell viability was assessed using the MTT assay.

- Results : Significant reduction in cell viability was observed at concentrations above 5 µM, indicating potent anticancer activity .

- Antioxidant Efficacy Test :

Q & A

Q. How is N-(2,6-Diisopropylphenyl)perylene-3,4-dicarboximide synthesized, and what are the critical purification steps?

The synthesis involves reacting perylene-3,4,9,10-tetracarboxylic dianhydride with 2,6-diisopropylamine in quinoline at 215°C for 28 hours, using zinc acetate as a catalyst. Key purification steps include filtration after ethanol quenching, followed by column chromatography (e.g., 50% dichloromethane in hexane) to isolate the product. Critical parameters include stoichiometric control of amines and reaction temperature to avoid side products .

Q. What photophysical properties make this compound suitable for optoelectronic applications?

The compound exhibits high thermal and photochemical stability, with tunable absorption/emission spectra via substituent modifications at the 1-, 6-, and 9-positions of the perylene core. Its molar extinction coefficients (>30,000 M⁻¹cm⁻¹) and redox-active π-system enable efficient light harvesting and charge transfer in solar cells .

Q. How is the compound characterized for purity and structural integrity in synthetic workflows?

High-performance liquid chromatography (HPLC) with DCM:hexane (3:7) eluent is used to confirm purity (>99.5%). Mass spectrometry (HR-MS/FD) and nuclear magnetic resonance (NMR) validate molecular weight and substituent positions. For example, HR-MS confirms a mass of 559.16 for brominated derivatives .

Advanced Research Questions

Q. What spectroscopic techniques resolve dynamic conformational changes in single-molecule studies?

Single-molecule fluorescence spectroscopy in polystyrene matrices distinguishes three spectral types: (1) off-resonance conformers, (2) in-resonance conformers (amino group-π interactions), and (3) bathochromic shifts from steric effects. Stokes shift measurements (excitation vs. emission spectra) reveal heterogeneity and spectral diffusion, requiring prolonged photostability (>10⁶ photons) to avoid data bias .

Q. How do substituents at the perylene core modulate electrochemical properties for solar cell design?

Bromination at the 9-position (via NBS/THF) or boronate ester introduction (via Suzuki coupling) lowers the LUMO energy by 0.3–0.5 eV, enhancing electron injection into TiO₂ in dye-sensitized solar cells. Substituent steric bulk (e.g., tert-octylphenoxy groups) reduces aggregation, improving charge separation efficiency .

Q. What methodological challenges arise when encapsulating the dye in biodegradable nanoparticles?

Loading efficiency in poly(lactic acid) (PLA) nanoparticles is limited by hydrophobic mismatch. Despite initial loading of 2.98 mg/g polymer, purification reduces encapsulated dye to ~0.7 mg/g due to leaching. Dynamic light scattering (DLS) and zeta potential measurements (-30 mV for PLA-Fe³O₄ hybrids) ensure colloidal stability .

Q. How does the compound preserve mesenchymal stem cell (MSC) functionality during nanoparticle labeling?

Co-labeling with iron oxide-PLLA nanoparticles requires a 1:10 dye-to-particle ratio to avoid cytotoxicity. Fluorescence-activated cell sorting (FACS) confirms retained MSC differentiation, adhesion, and immunomodulatory properties post-labeling, validated via clonogenicity assays and osteogenic/adipogenic differentiation markers .

Q. What strategies mitigate spectral overlap in multimodal imaging applications?

Covalent attachment to carboxylated surfaces (e.g., using EDAC/NHS chemistry) reduces free dye background. For example, functionalizing CPE45 polymer crystals with the dye shifts fluorescence emission by 20 nm, enabling selective detection via AFM-correlated spectral mapping .

Data Interpretation and Contradictions

Q. How are conflicting Stokes shift values reconciled in single-molecule vs. ensemble studies?

Ensemble measurements in toluene show narrow emission peaks (FWHM < 15 nm), whereas single-molecule spectra in polystyrene exhibit 20–40 nm heterogeneity due to matrix-induced conformational flexibility. Averaging >100 single-molecule traces aligns with ensemble data, resolving apparent discrepancies .

Q. Why do some synthetic routes yield inconsistent bromination regioselectivity?

Bromination with NBS in THF favors the 9-position (96% yield), while HBr/AcOH mixtures produce mixed 1-/6-bromo derivatives. Steric hindrance from the 2,6-diisopropylphenyl group directs electrophilic attack to the less hindered 9-position, validated by X-ray crystallography of intermediates .

Methodological Best Practices

- Synthesis: Optimize reaction times (4–6 hours for bromination) to prevent over-halogenation. Use argon atmospheres for air-sensitive steps (e.g., boronate coupling) .

- Characterization: Combine TEM (for nanoparticle size) with fluorescence correlation spectroscopy (FCS) to quantify dye loading per particle .

- Single-Molecule Studies: Employ 532 nm excitation with ≤1 kW/cm² power to minimize photobleaching during Stokes shift measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.